molecular formula C22H17F3N2O2S B14153991 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid CAS No. 857259-99-5

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid

Cat. No.: B14153991
CAS No.: 857259-99-5
M. Wt: 430.4 g/mol
InChI Key: KOVNYTLIUWEOLI-UHFFFAOYSA-N
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Description

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid is a complex organic compound known for its diverse applications in pharmaceuticals and scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thiazole ring, and an indole moiety. It is often studied for its potential therapeutic properties and its role as a peroxisome proliferator-activated receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. The thiazole ring can be synthesized through a reaction involving thioamides and α-haloketones under acidic conditions. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptors. These receptors play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and energy homeostasis. The compound’s binding to these receptors can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

857259-99-5

Molecular Formula

C22H17F3N2O2S

Molecular Weight

430.4 g/mol

IUPAC Name

2-[1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]indol-6-yl]acetic acid

InChI

InChI=1S/C22H17F3N2O2S/c1-13-19(30-21(26-13)16-4-6-17(7-5-16)22(23,24)25)12-27-9-8-15-3-2-14(10-18(15)27)11-20(28)29/h2-10H,11-12H2,1H3,(H,28,29)

InChI Key

KOVNYTLIUWEOLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3C=CC4=C3C=C(C=C4)CC(=O)O

Origin of Product

United States

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